10,12-Hexadecadien-1-ol
Overview
Description
10,12-Hexadecadien-1-ol is a chemical compound with the molecular formula C16H30O . It has a molecular weight of 238.4088 . The IUPAC Standard InChI for this compound is InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3/b5-4+,7-6+ .
Synthesis Analysis
The synthesis of 10,12-Hexadecadien-1-ol has been a subject of research for many years. One of the earliest and most significant works was done by Adolf Butenandt, who identified and synthesized the compound from the female silkworm moth Bombyx mori . More recent studies have focused on stereospecific synthesis of Hexadecadien-1-ol and its derivatives, which is eco-friendly, cost-effective, and suitable for industrial scale .Molecular Structure Analysis
The molecular structure of 10,12-Hexadecadien-1-ol can be represented as a 2D Mol file or a computed 3D SD file . The compound has several stereoisomers, including (10E,12Z)-hexadecandien-1-ol .Physical And Chemical Properties Analysis
10,12-Hexadecadien-1-ol has a molecular weight of 238.4088 . Its physical and chemical properties would be determined by its structure, particularly the presence of the alcohol (-OH) functional group and the carbon-carbon double bonds in the alkene part of the molecule.Scientific Research Applications
Chromatographic Analysis
10,12-Hexadecadien-1-ol has been studied for its role in chromatographic separations. Schäfer (1978) detailed the complete gas-liquid chromatographic separation of 10,12-hexadecadien-1-ol isomers, highlighting their importance in the analysis of pheromones and control of stereospecific syntheses (Schäfer, 1978).
Pheromone Research
This compound has been extensively studied in the context of insect pheromones. It was identified as a component of the sex pheromone of the spiny bollworm moth by Hall et al. (1980) (Hall, Beevor, Lester, & Nesbitt, 1980). Nishida et al. (2003) discussed its identification in the pheromone gland extract of the persimmon fruit moth, emphasizing its role in pest management (Nishida et al., 2003).
Biochemical Activity
Eiter (1974) explored the biological activity of natural and synthetic pheromones, specifically focusing on the attractant properties of 10,12-hexadecadien-1-ol isomers (Eiter, 1974). Yadav et al. (1989) studied its application in the synthesis of sex pheromones for cotton pests (Yadav, Deshpande, & Reddy, 1989).
Pheromone Components Analysis
Bestmann et al. (1992) analyzed the pheromone components of different moth species, including the isomers of 10,12-hexadecadien-1-ol (Bestmann et al., 1992).
Biosynthesis Studies
Ando et al. (1988) conducted a study on sex pheromone biosynthesis from 14C-Hexadecanoic acid in the silkworm moth, emphasizing the conversion of hexadecanoic acid into 10,12-hexadecadien-1-ol (Ando et al., 1988).
Enzymatic Reactions
Rodríguez et al. (2002) reported on the stereospecificity of enzymatic reactions converting certain acids into 10,12-hexadecadien-1-ol, crucial for understanding pheromone biosynthesis in moths (Rodríguez, Clapés, Camps, & Fabriàs, 2002).
Pheromone Biosynthesis Inhibition
Ando et al. (1996) studied cyclopropene compounds as inhibitors of pheromone biosynthesis in Bombyx mori, which produce 10,12-hexadecadien-1-ol as a sex pheromone (Ando, Ohno, Ikemoto, & Yamamoto, 1996).
Hormonal Regulation of Biosynthesis
Ozawa et al. (1993) explored the hormonal regulation of bombykol biosynthesis, a pheromone involving 10,12-hexadecadien-1-ol, in Bombyx mori (Ozawa et al., 1993).
Binding Analysis in Moths
Hooper et al. (2009) analyzed the binding between Bombyx mori pheromone-binding protein and its pheromone components, including 10,12-hexadecadien-1-ol (Hooper et al., 2009).
properties
IUPAC Name |
(10E,12E)-hexadeca-10,12-dien-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3/b5-4+,7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVIWCVVOFNUST-YTXTXJHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=CCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C=C/CCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347669 | |
Record name | (10E,12E)-10,12-Hexadecadien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10,12-Hexadecadien-1-ol | |
CAS RN |
765-19-5 | |
Record name | Bombykol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (10E,12E)-10,12-Hexadecadien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10,12-HEXADECADIEN-1-OL, (10E,12E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU3GXT3OGY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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